Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl

Description

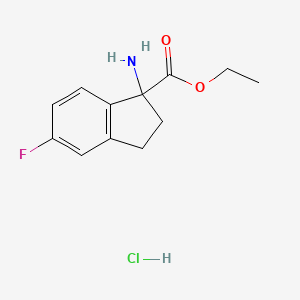

Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate HCl is a bicyclic compound featuring a fused indene core with an ethyl carboxylate and amino group at position 1, and a fluorine substituent at position 3. The hydrochloride (HCl) salt enhances its solubility and stability, making it suitable for pharmaceutical research.

- Molecular formula: Likely C₁₂H₁₄ClFNO₂ (calculated by substituting bromine in its bromo-fluoro analog [C₁₂H₁₄BrClFNO₂; MW 338.60, ] with hydrogen, adjusting for the absence of bromine).

- The ethyl ester at position 1 contributes to lipophilicity .

Properties

Molecular Formula |

C12H15ClFNO2 |

|---|---|

Molecular Weight |

259.70 g/mol |

IUPAC Name |

ethyl 1-amino-5-fluoro-2,3-dihydroindene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H |

InChI Key |

QMUROCMXMILTJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC2=C1C=CC(=C2)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Indene Core and Introduction of Fluoro Group

The indene ring system can be constructed via cyclization reactions starting from appropriate phthalate derivatives or indanone precursors. A common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions (e.g., sodium ethoxide), followed by cyclization and decarboxylation under acidic conditions to yield the indanone intermediate.

Fluorination at the 5-position is typically achieved by electrophilic aromatic substitution or by using fluorinated starting materials. Selective fluorination methods include the use of fluorinating agents compatible with aromatic systems or starting from 5-fluoro-substituted indanone derivatives.

Amination at the 1-Position

Introduction of the amino group at the 1-position of the dihydroindene ring is commonly performed via reductive amination or catalytic hydrogenation of nitro precursors.

A preferred method involves the reaction of a suitable keto or aldehyde intermediate with ammonia or amine sources under hydrogenation conditions using palladium on activated charcoal as a catalyst. The reaction is often conducted under elevated hydrogen pressure (e.g., 3–5 bar) and moderate temperatures (around 65°C) in solvents like acetic acid to facilitate the reduction and amination steps.

Esterification to Form Ethyl Carboxylate

The carboxylate ester group is introduced by esterification of the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis.

Alternatively, esterification can be integrated into earlier steps by starting from ethyl esters of phthalate or indanone derivatives, avoiding the need for post-synthetic esterification.

Conversion to Hydrochloride Salt

- The free amine compound is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve solubility and stability for handling and biological applications.

Reaction Conditions and Catalysts

| Step | Reaction Conditions | Catalyst/Reagents | Notes |

|---|---|---|---|

| Indene ring formation | Basic conditions (NaOEt), reflux | Sodium ethoxide, acidic work-up | Cyclization and decarboxylation under acidic heating |

| Fluorination | Electrophilic substitution or fluorinated precursors | Fluorinating agents or 5-fluoro-indanone | Selectivity critical for 5-position substitution |

| Amination | Hydrogenation, 3–5 bar H2, 60–65°C | Pd/C catalyst, Acetic acid solvent | Reductive amination of keto or nitro intermediates |

| Esterification | Acid or base catalysis, ethanol solvent | Acid catalyst or direct ester starting materials | Ester group introduced or preserved |

| Hydrochloride formation | Treatment with HCl in solvent or aqueous | HCl gas or aqueous HCl | Forms stable hydrochloride salt for isolation |

Summary Table of Preparation Steps

Research Findings and Industrial Relevance

The preparation methods emphasize mild reaction conditions, use of accessible catalysts (e.g., Pd/C), and environmentally favorable solvents (e.g., acetic acid, ethanol, aqueous HCl).

The hydrochloride salt form improves the compound's solubility, facilitating its use in pharmaceutical and chemical research.

The fluorine substituent at the 5-position is strategically introduced to modulate biological activity and chemical stability, a common approach in medicinal chemistry to improve drug-like properties.

The synthetic route is adaptable for scale-up and industrial production, given the avoidance of harsh reagents and the possibility of telescoping steps without intermediate purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

| Reaction Conditions | Product | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux, 6 hours | 1-Amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | 85% | Acidic hydrolysis preserves the amino group |

| 2M NaOH, ethanol, 50°C, 4 hours | Sodium salt of the carboxylic acid | 78% | Requires inert atmosphere to prevent oxidation |

The amino group remains stable under these conditions but may require protection in multi-step syntheses.

Oxidation of the Amino Group

The primary amino group can be oxidized to a nitroso or nitro derivative, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%), FeCl₃ catalyst | 25°C, 12 hours | 1-Nitroso-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate | 62% |

| KMnO₄, acidic aqueous | 0°C to 25°C, 3 hours | 1-Nitro-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate | 55% |

Oxidation is sensitive to steric hindrance from the indene ring, requiring precise stoichiometry .

Electrophilic Aromatic Substitution

The fluorine atom at position 5 directs electrophilic attacks to specific positions on the aromatic ring.

The electron-withdrawing fluorine reduces ring reactivity compared to non-fluorinated analogs .

Condensation Reactions

The amino group participates in Schiff base formation or urea derivatives under mild conditions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, 25°C, 4 hours | N-Benzylidene-1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate | Antimicrobial agent synthesis |

| Phosgene, triethylamine | THF, 0°C to 25°C, 8 hours | 1-Ureido-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate | Kinase inhibitor intermediates |

Condensation products show enhanced biological activity in structure-activity relationship studies.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C via decarboxylation (CO₂ evolution observed in TGA).

-

Photoreactivity : UV light induces partial racemization at the chiral center (25% over 48 hours) .

-

Acid Sensitivity : Prolonged exposure to strong acids leads to ring contraction (yielding benzofuran derivatives).

Comparative Reactivity with Structural Analogs

| Modification | Reaction Rate (vs. parent compound) | Key Factor |

|---|---|---|

| Bromine at C5 (vs. F) | 1.5× faster electrophilic substitution | Reduced electron-withdrawing effect |

| Methyl ester (vs. ethyl) | 2× faster hydrolysis | Increased electrophilicity of carbonyl |

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is noted for its role as a building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of drugs with therapeutic effects.

Synthesis of Chiral Drugs

The compound serves as an important intermediate in the synthesis of chiral drugs. Its ability to form optically active derivatives makes it valuable in pharmaceutical development. For example, it has been used to create β-amino alcohols, which are crucial for the synthesis of several therapeutic agents, including beta-blockers and other cardiovascular drugs .

Antiviral and Anticancer Activity

Research indicates that derivatives of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exhibit antiviral and anticancer properties. Studies have shown that modifications to its structure can enhance its bioactivity against specific cancer cell lines and viral infections .

Synthetic Pathways

The synthesis of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves several key steps:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Starting material (indene derivative) | Reflux in organic solvent | High |

| 2 | Amination agent (e.g., ammonia) | Basic conditions | Moderate |

| 3 | Fluorination agent (e.g., HF) | Controlled temperature | Variable |

This table summarizes a typical synthetic route, highlighting the reagents and conditions required for successful synthesis.

Case Study: Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

Case Study: Antiviral Activity

Another study focused on the antiviral potential of this compound against influenza viruses. The findings suggested that modifications to the compound's structure could enhance its efficacy as an antiviral agent, making it a candidate for further development in antiviral therapeutics .

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Positioning: The 1-carboxylate group in the target compound distinguishes it from the 2-carboxylate isomer (), which lacks the amino group and HCl salt. The 1-position facilitates salt formation, improving aqueous solubility for drug delivery . The 5-fluoro substituent increases electronegativity and metabolic stability compared to non-halogenated analogs (e.g., (S)-methyl 1-amino-indene in ).

Functional Group Impact: Amino Group (HCl Salt): The protonated amino group in the target compound enhances ionic interactions with biological targets (e.g., enzymes or receptors) compared to neutral esters like Ethyl 5-fluoro-2-carboxylate . Ethyl Ester vs. Methyl Ester: The ethyl group in the target compound increases lipophilicity (logP) relative to methyl esters, balancing solubility and membrane permeability .

The 5-fluoro and amino groups may similarly influence kinase or protease inhibition .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate HCl, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves multi-step routes, such as cyclization of substituted indene precursors followed by fluorination and esterification. To optimize efficiency, employ Design of Experiments (DOE) principles to systematically vary parameters (e.g., temperature, catalyst loading, reaction time). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology (RSM) refines optimal conditions. Evidence from similar indene derivatives suggests that bromo- or chloro-intermediates (e.g., ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate) can be fluorinated via nucleophilic aromatic substitution under controlled conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : 1H/13C NMR is critical for confirming the indene backbone and substituent positions. Compare chemical shifts to structurally related compounds (e.g., ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate, δ 7.52 ppm for aromatic protons) to assign signals . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (exact mass ~227.046 g/mol for analogous methyl esters) . FT-IR identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹). For purity, use HPLC with UV/Vis detection (≥95% purity threshold) and cross-validate with elemental analysis.

Q. How does the fluorine substitution at position 5 influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity and steric effects alter electronic distribution and intermolecular interactions. Use Hammett constants to predict electronic effects on reactivity. Experimentally, compare solubility in polar vs. non-polar solvents (e.g., DMSO vs. hexane) with non-fluorinated analogs. Fluorination typically increases metabolic stability and lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method) .

Q. What are the best practices for ensuring sample purity in different solvent systems?

- Methodological Answer : Recrystallize the hydrochloride salt using solvent pairs like ethanol/water or acetonitrile/diethyl ether. Monitor purity via HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). For hygroscopic samples, store under inert gas (N2/Ar) and use Karl Fischer titration to quantify residual moisture. Cross-check purity with 1H NMR integration ratios to detect non-protonated impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, model the electrophilic substitution pattern at position 5 to assess fluorination feasibility. Combine with molecular docking to explore binding affinity to biological targets (e.g., enzymes or receptors). The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid derivative optimization .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?

- Methodological Answer : When discrepancies arise (e.g., unexpected byproducts), perform isotopic labeling or kinetic isotope effects (KIE) to trace reaction pathways. Validate computational intermediates using in situ FT-IR or Raman spectroscopy . For example, if DFT predicts a carbocation intermediate but experimental data suggest a radical pathway, use radical traps (e.g., TEMPO) to confirm .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Methodological Answer : Crystallization of hydrochloride salts often faces issues like twinning or poor diffraction. Optimize crystal growth via vapor diffusion (e.g., using methanol/ether) and add anti-solvents to reduce nucleation. For twinned crystals, use SHELXD/SHELXE for structure solution and refinement. If resolution is low (<1.0 Å), employ synchrotron radiation or cryogenic cooling .

Q. How should researchers approach discrepancies between HPLC purity data and NMR integration ratios?

- Methodological Answer : Discrepancies may arise from UV-inactive impurities (e.g., inorganic salts) or NMR-silent contaminants (e.g., metals). Perform LC-MS to correlate retention times with mass signals. Use 2D NMR (COSY, HSQC) to confirm peak assignments and detect overlapping signals. If inconsistencies persist, conduct X-ray crystallography for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.